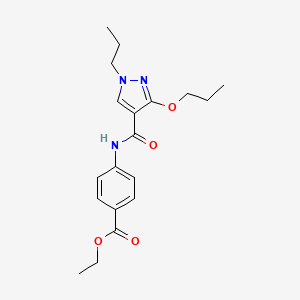![molecular formula C13H13ClN2O B2786902 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide CAS No. 866043-38-1](/img/structure/B2786902.png)
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide is a chemical compound with the molecular formula C13H13ClN2O. It features a benzyl group substituted with a chlorine atom and a pyrrole ring, linked to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Acylation and Alkylation: The acetamide group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amine derivative of the original compound .
Scientific Research Applications
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pyrrole ring and acetamide group are key functional moieties that facilitate binding to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide: is similar to other pyrrole-containing compounds such as pyrrolopyrazine derivatives and indole derivatives.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole-containing compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-10(17)15-9-11-12(14)5-4-6-13(11)16-7-2-3-8-16/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQZFVRHFZBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-nitrophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2786820.png)
![6-Chloroimidazo[1,5-a]pyrazine](/img/structure/B2786821.png)

![4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2786827.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-methoxyaniline](/img/structure/B2786829.png)
![2'H-dispiro[1,3-dioxolane-2,1'-indene-3',2''-[1,3]dioxolane]-7'-amine](/img/structure/B2786831.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2786832.png)
![N'-[2-(3-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2786833.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2786839.png)

